Ginsenoside Rg2-d6

Description

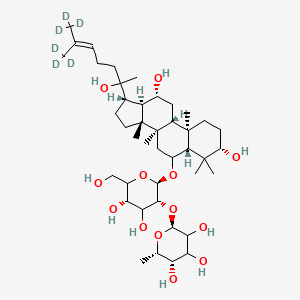

Structure

2D Structure

Properties

Molecular Formula |

C42H72O13 |

|---|---|

Molecular Weight |

791.0 g/mol |

IUPAC Name |

(2S,5S,6S)-2-[(2R,3R,5S)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[7,7,7-trideuterio-2-hydroxy-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24?,25?,26+,27-,28-,29+,30+,31?,32?,33?,34+,35-,36-,37+,39+,40+,41+,42?/m0/s1/i1D3,2D3 |

InChI Key |

AGBCLJAHARWNLA-HJNCRBJASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H](C([C@@H](C(O5)CO)O)O)O[C@H]6C(C([C@@H]([C@@H](O6)C)O)O)O)C)O)C)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Hydrolysis Method

One established approach to prepare ginsenoside Rg2 (including its isomers such as Rg2-d6) is enzymatic hydrolysis of protopanaxatriol-type saponin mixtures extracted from ginseng.

Enzymes Used : Crude beta-galactosidase from Aspergillus oryzae and crude lactase from Penicillium species have been shown to hydrolyze ginseng saponins selectively to produce ginsenosides Rg2 and Rh1 with high yields.

Process : The crude enzymes act on the glycosidic bonds of major saponins, converting them into minor saponins such as Rg2. This method is advantageous for its specificity and mild reaction conditions, preserving the stereochemistry of the compound.

Outcome : High-purity ginsenoside Rg2 can be obtained enzymatically, facilitating further isolation of the Rg2-d6 isomer.

Gradient Salting-Out Extraction Method (Industrial Scale)

A patented method (WO2006115307A1) describes an efficient, scalable extraction and purification process for ginsenoside Rg2, which can be adapted for Rg2-d6 isomer preparation.

Raw Material Preparation : Dried raw materials from Panax species are extracted with water at 100°C for 3 hours, repeated three times to obtain a crude saponin extract.

Gradient Salting-Out : The crude extract undergoes gradient salting-out using non-toxic inorganic salts such as ammonium sulfate, sodium chloride, calcium chloride, sodium sulfate, or sodium sulfite. This step precipitates ginsenoside Rg2-enriched fractions at specific salt concentrations (notably 15% and 20% ammonium sulfate).

Fractionation and Analysis : Thin layer chromatography (TLC) is used to identify and separate Rg2-enriched fractions from non-enriched ones.

Destaining and Decolorization : Ion exchange resins (anion or cation exchange) or adsorbent resins are employed to remove pigments and impurities from the fractions.

Alcohol Precipitation and Crystallization : The destained fractions are concentrated and subjected to alcohol-induced precipitation. Different alcohol concentrations and temperatures are used to recrystallize and isolate high-purity ginsenoside Rg2 isomers, including the C-20(S) and C-20(R) forms. For example:

Advantages : This method avoids expensive organic solvents and silica gel chromatography, is cost-effective, safe, and suitable for industrial-scale production.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Hydrolysis | Uses beta-galactosidase/lactase enzymes | High specificity, mild conditions | Requires enzyme sourcing and control |

| Gradient Salting-Out Extraction | Uses inorganic salts for fractionation | Scalable, cost-effective, high purity | Requires multiple steps and monitoring |

| Liposomal/Niosomal Formulation | Encapsulation for delivery enhancement | Improves bioavailability and stability | Not a direct preparation of pure compound |

Research Results Supporting Preparation Methods

Enzymatic Hydrolysis : Studies demonstrated that crude beta-galactosidase from Aspergillus oryzae hydrolyzed protopanaxatriol saponins efficiently to yield ginsenoside Rg2 with high yield and purity.

Gradient Salting-Out : The patented process showed that ammonium sulfate concentrations of 15-20% effectively precipitate Rg2-enriched fractions. Subsequent ion exchange resin treatment and ethanol recrystallization yielded high-purity Rg2 isomers, including the d6 isomer, suitable for pharmaceutical use.

Formulation Studies : Liposomal formulations containing total ginsenosides, including Rg2, showed improved skin retention and anti-photoaging effects in vitro and in vivo, indicating the importance of formulation after preparation.

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Rg2-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Hydrolysis: Enzymatic hydrolysis can break down this compound into smaller molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various deglycosylated derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Neuroprotective Effects

Mechanisms of Action:

Ginsenoside Rg2 has been shown to enhance neuronal survival and function. It inhibits glutamate-induced neurotoxicity by modulating the release of neurotransmitters and reducing oxidative stress. In studies involving ischemic reperfusion injury in rat neurons, Rg2 administration resulted in increased cell viability and decreased expression of apoptotic markers such as caspase-3 and calpain II .

Case Study:

A study conducted on hypoxia/reoxygenation injury models demonstrated that Ginsenoside Rg2 significantly reduced cardiomyocyte death by inhibiting necroptosis pathways. The treatment led to decreased phosphorylation of RIP1, RIP3, and MLKL, which are critical mediators in necroptosis . This suggests its potential application in treating neurodegenerative diseases.

Cardiovascular Applications

Anti-inflammatory Properties:

Ginsenoside Rg2 is known for its ability to inhibit the expression of vascular cell adhesion molecules (VCAM-1 and ICAM-1) in endothelial cells stimulated by lipopolysaccharides (LPS). This inhibition is mediated through the NF-κB signaling pathway, which plays a crucial role in inflammation .

Clinical Implications:

In vivo studies using rat models have demonstrated that Ginsenoside Rg2 can reduce inflammation and phenotypic transformation in vascular smooth muscle cells, suggesting its potential use in preventing atherosclerosis .

Cosmetic Applications

Skin Health:

Recent advancements indicate that Ginsenoside Rg2 may have beneficial effects in cosmetic formulations due to its anti-inflammatory and antioxidant properties. These characteristics can enhance skin health by reducing oxidative stress and inflammation associated with aging and environmental damage.

Formulation Studies:

Research has explored the incorporation of Ginsenoside Rg2 into topical formulations aimed at improving skin hydration and elasticity. The compound's ability to modulate inflammatory responses may also help in treating skin conditions like eczema and psoriasis .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibits glutamate release; reduces oxidative stress | Increased neuronal survival; decreased apoptosis |

| Cardiovascular Health | Inhibits VCAM-1/ICAM-1 expression; modulates inflammation | Reduced inflammation; potential atherosclerosis prevention |

| Cosmetic Formulations | Antioxidant and anti-inflammatory properties | Improved skin hydration; potential for treating skin conditions |

Mechanism of Action

Ginsenoside Rg2-d6 exerts its effects through various molecular targets and pathways:

PI3K/Akt Pathway: this compound activates the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which plays a crucial role in cell survival and apoptosis.

Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: It modulates the expression of inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Key Ginsenosides

Key Observations :

- Sugar Moieties: Rg2’s rhamnose-glucose disaccharide (Glc2-Rha) distinguishes it from Rg1 and Re, which have glucose-rich side chains. This structural variation influences receptor binding and solubility .

- Core Structure: Unlike protopanaxadiol-type ginsenosides (e.g., Rb1, Rh2), Rg2 belongs to the protopanaxatriol group, conferring distinct metabolic pathways and bioavailability .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Parameters of Select Ginsenosides

| Ginsenoside | Bioavailability (AUC₀₋t, ng·h/mL) | Tₘₐₓ (h) | Half-Life (h) | Reference |

|---|---|---|---|---|

| Rg3 | 450 ± 78 | 1.5 | 4.2 | |

| Rh2 | 120 ± 34 | 2.0 | 3.8 | |

| Rg1 | 320 ± 45 | 1.0 | 5.5 |

Comparative Insights :

- Absorption : Rg2’s hydrophilic sugar moieties may result in lower intestinal absorption compared to Rh2 but higher than Rb1, which has larger glycosyl groups .

- Metabolism: Deuterium in Rg2-d6 likely reduces CYP450-mediated metabolism, extending its half-life compared to non-deuterated Rg2, though experimental validation is needed.

Pharmacological Activities

Anti-Thrombotic Effects

Antioxidant and Anti-Inflammatory Effects

Stability and Processing Sensitivity

- Heat Stability: Rg2 degrades slower than Re during steam processing (15% vs. 30% loss), attributed to its rhamnose group .

- Deuterated Form (Rg2-d6) : Hypothesized to resist enzymatic degradation, enhancing therapeutic longevity .

Q & A

Q. How should researchers address non-reproducible results in this compound’s anti-inflammatory activity across cell lines?

- Methodological Answer: Conduct sensitivity analyses to identify cell line-specific factors (e.g., receptor expression levels). Use multi-omics integration (transcriptomics/proteomics) to map signaling pathways. Report negative results transparently, detailing batch-to-batch reagent variations .

Tables for Methodological Reference

Table 1: Key Parameters for Validating this compound Synthesis

| Parameter | Method | Acceptable Range |

|---|---|---|

| Isotopic Purity | High-Resolution MS | ≥98% |

| Deuterium Position | ¹H-NMR/²H-NMR | No residual protium |

| Yield | Gravimetric Analysis | ≥70% |

Table 2: Common Statistical Tests for Pharmacological Data

| Data Type | Test | Application Example |

|---|---|---|

| Dose-Response | Nonlinear Regression | IC₅₀ Calculation |

| Group Comparisons | ANOVA with Tukey’s HSD | Cell Viability Across Doses |

| Correlation | Pearson/Spearman | Bioavailability vs. Dose |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.